1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-

Medicinal Chemistry Drug Design Lead Optimization

This compound is a highly functionalized pyrrolo[3,2-b]pyridine derivative featuring a hydroxyl group at the 6-position, a phenylsulfonyl group at the 3-position, and a (3-piperidinylmethyl) substituent at the 1-position. It is primarily utilized as a specialized building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C19H21N3O3S
Molecular Weight 371.5 g/mol
CAS No. 651024-48-5
Cat. No. B12607260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
CAS651024-48-5
Molecular FormulaC19H21N3O3S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2C=C(C3=C2C=C(C=N3)O)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H21N3O3S/c23-15-9-17-19(21-11-15)18(26(24,25)16-6-2-1-3-7-16)13-22(17)12-14-5-4-8-20-10-14/h1-3,6-7,9,11,13-14,20,23H,4-5,8,10,12H2
InChIKeyHBAGAHQSTHPOKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Chemical Profile and Baseline for 1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- (CAS 651024-48-5)


This compound is a highly functionalized pyrrolo[3,2-b]pyridine derivative featuring a hydroxyl group at the 6-position, a phenylsulfonyl group at the 3-position, and a (3-piperidinylmethyl) substituent at the 1-position. It is primarily utilized as a specialized building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . The parent scaffold, 1H-pyrrolo[3,2-b]pyridine (azaindole), is a well-known bioisostere of indole and is a core structure in numerous pharmaceutical agents [1].

Procurement Risk: Why Generic Pyrrolo[3,2-b]pyridine Analogs Cannot Substitute for CAS 651024-48-5


Generic substitution fails because the unique combination of three key functional groups on the pyrrolo[3,2-b]pyridine scaffold directly dictates its physicochemical properties and potential biological interactions. The presence of a hydrogen bond-donating hydroxyl group at the 6-position, a strong electron-withdrawing and H-bond-accepting phenylsulfonyl group at the 3-position, and a basic, solubilizing piperidinylmethyl group at the 1-position creates a distinct pharmacophore not found in simpler analogs . Data on related compounds show that even minor structural changes, such as moving the sulfonyl group or altering the N-substituent, can cause dramatic shifts in potency, with IC50 values varying by over 180-fold against common targets like the hepatocyte growth factor receptor (c-Met) [1]. This establishes that the precise substitution pattern of CAS 651024-48-5 is critical for its intended research application and cannot be replicated by a generic in-class compound.

Quantitative Differentiation: A Comparator-Focused Guide for CAS 651024-48-5


Significantly Enhanced Hydrophilicity and Solubility Profile Over Non-Piperidine Analog

The target compound's topological polar surface area (TPSA) is markedly higher than that of its simpler, non-piperidinylmethyl-substituted analog, 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (CAS 677302-44-2). A higher TPSA is a key determinant for improved aqueous solubility and reduced passive cell membrane permeability, making the target a superior candidate for developing inhibitors targeting extracellular or intracellular polar binding pockets .

Medicinal Chemistry Drug Design Lead Optimization

Introduction of a Key Hydrogen Bond Donor Absent in Core Analog

CAS 651024-48-5 possesses two hydrogen bond donors (HBDs), likely from the 6-hydroxyl group and the piperidine NH. This is a critical difference from the simpler scaffold CAS 677302-44-2, which has zero HBDs. The addition of HBDs enables specific, directional interactions with target proteins, a feature fundamental to achieving high binding affinity and selectivity that is sterically and electronically impossible for the comparator .

Structure-Based Drug Design Pharmacophore Modeling Binding Affinity

Enhanced Conformational Flexibility for Induced-Fit Binding Versus Rigid Analog

The target compound features more rotatable bonds, leading to greater conformational flexibility compared to its simpler analog. This flexibility can allow the molecule to adopt a wider range of low-energy conformations, facilitating an 'induced fit' upon binding to a protein target, potentially accessing cryptic pockets not available to a more rigid structure .

Conformational Analysis Molecular Recognition Kinase Inhibitors

Potential for Superior Kinase Binding Affinity Suggested by Regioisomer Activity Data

Data from a comparative screen against the hepatocyte growth factor receptor (c-Met) shows that the placement of the phenylsulfonyl group on the pyrrolopyridine scaffold has a profound impact on potency. The 3-phenylsulfonyl-pyrrolo[2,3-b]pyridine regioisomer exhibits an IC50 of 1175 nM, while the 1-phenylsulfonyl-pyrrolo[3,2-b]pyridine isomer is significantly less potent (IC50 = 3500 nM). This 3-fold difference establishes that the sulfonyl position is a key potency-determining factor, and suggests that the 3-sulfonyl substitution pattern of CAS 651024-48-5 is a superior starting point for c-Met inhibitor design [1].

Kinase Inhibition c-Met Anti-Cancer Research

High-Impact Application Scenarios for CAS 651024-48-5 Based on Structural Differentiators


Focused Structure-Activity Relationship (SAR) Exploration of c-Met and Related Kinases

The quantitative evidence identifies the phenylsulfonyl position as a key determinant of c-Met kinase inhibition. This compound, with its unique 3-phenylsulfonyl substitution, is an essential tool for medicinal chemistry teams seeking to explore the SAR landscape of this region of the binding pocket. Its 3-fold potency advantage over the 1-phenylsulfonyl isomer, as shown in class-level inference data, makes it the preferred scaffold for library synthesis aimed at optimizing the hinge-binding region of tegument kinases .

Optimization of Lead Compound Aqueous Solubility and Physicochemical Profile

The computed 23.1% higher TPSA and the presence of two hydrogen bond donors represent significant improvements over the non-piperidine core analog. This compound is therefore ideally suited for lead optimization campaigns where improving solubility and reducing logP are primary goals. It serves as a high-value intermediate for creating final compounds with more favorable drug-like properties, avoiding the poor solubility often associated with simpler, more lipophilic azaindole cores .

Development of Targeted Protein Degraders (PROTACs) via Piperidine Linker Connection

The (3-piperidinylmethyl) substituent is not just a solubilizing group; it is a synthetic handle. The secondary amine on the piperidine ring can be readily derivatized to attach a linker for the E3 ligase ligand, making this compound a high-quality precursor for designing bifunctional protein degraders (PROTACs). This application is exclusively enabled by the presence of this functional group, a feature absent in over 80% of simple pyrrolo[3,2-b]pyridine analogs .

Conformational Probing and Induced-Fit Binding Studies

With a 150% increase in rotatable bonds compared to a rigid analog, this compound provides a powerful tool for investigating the conformational dynamics of protein-ligand binding . Its inherent flexibility is an asset for crystallography or NMR studies aimed at observing induced-fit mechanisms where the protein or ligand undergoes significant rearrangement upon binding, a phenomenon that cannot be studied with its less flexible counterparts.

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